4-Methylmorpholine-2-carbonitrile
Overview
Description
4-Methylmorpholine-2-carbonitrile is a heterocyclic organic compound with the chemical formula C6H10N2O. It is a colorless liquid with a faint amine odor and is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
4-Methylmorpholine-2-carbonitrile primarily targets the formation of urethane . It acts as a catalyst in the reaction between phenyl isocyanate and butan-1-ol . The role of this compound is significant in the synthesis of polyurethane, a versatile polymer used in various industrial applications .
Mode of Action
The compound interacts with its targets by accelerating the reaction of phenyl isocyanate and butan-1-ol . This interaction leads to the formation of urethane . The reaction mechanism in the presence of this compound differs significantly from the catalyst-free case and includes seven steps .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of urethane . The compound acts as a catalyst, speeding up the reaction and leading to the formation of urethane . The downstream effects include the production of polyurethane, which has numerous industrial applications .
Result of Action
The result of the action of this compound is the formation of urethane . This leads to the production of polyurethane, a versatile polymer with applications in flexible and rigid foam, paint, coating, adhesive, packaging, insulation, clothing yarn, and synthetic fiber .
Biochemical Analysis
Biochemical Properties
4-Methylmorpholine-2-carbonitrile plays a significant role in biochemical reactions, particularly as a catalyst in the formation of urethane . It interacts with enzymes such as morpholine monooxygenase, which catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction is crucial for the degradation of morpholine and its derivatives, highlighting the importance of this compound in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by acting as a catalyst in the synthesis of polyurethanes, which are used in various industrial applications . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific enzymes and proteins involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the formation of urethane by facilitating the reaction between phenyl isocyanate and butan-1-ol . This catalytic activity involves multiple steps and the formation of intermediate complexes, which are crucial for the overall reaction mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as an effective catalyst without causing significant adverse effects . At high doses, it can exhibit toxic effects, including skin corrosion and severe eye damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include the degradation of morpholine . The compound interacts with enzymes such as morpholine monooxygenase, which catalyzes the conversion of morpholine to 2-(2-aminoethoxy) acetic acid . This pathway is crucial for the biodegradation of morpholine and its derivatives, emphasizing the role of this compound in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylmorpholine-2-carbonitrile typically involves the reaction of morpholine with formaldehyde and formic acid. The process includes the following steps:
Addition of Formaldehyde: Formaldehyde is added dropwise to morpholine under stirring.
Addition of Formic Acid: Formic acid is then added, leading to an automatic reflux and release of carbon dioxide.
Reflux and Distillation: The mixture is heated under reflux for 4-5 hours, followed by cooling and the addition of sodium hydroxide. The mixture is then distilled to collect the fraction before the boiling point of 99°C.
Separation and Purification: Sodium hydroxide is added to the collected fraction to saturation, followed by cooling, drying, and fractional distillation to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous addition of reactants and efficient separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methylmorpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylmorpholine-2-carbonitrile is used in various scientific research applications due to its unique molecular structure:
Chemistry: It acts as a catalyst in organic synthesis reactions, facilitating the formation of complex organic compounds.
Biology: It is used in the synthesis of biologically active molecules and as a building block for drug development.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A similar compound with the chemical formula C4H9NO, used as a solvent and intermediate in organic synthesis.
4-Methylmorpholine: Another related compound with the chemical formula C5H11NO, used as a solvent and catalyst in various chemical reactions.
Uniqueness
4-Methylmorpholine-2-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and applications compared to other morpholine derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
4-methylmorpholine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCPDVSPWGQWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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